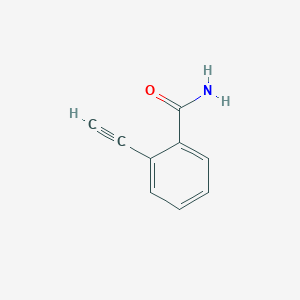

2-Ethynylbenzamide

説明

Structure

3D Structure

特性

IUPAC Name |

2-ethynylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c1-2-7-5-3-4-6-8(7)9(10)11/h1,3-6H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VECCBMBUQUFSPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC=C1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Ethynylbenzamide and Its N Substituted Analogues

Established Routes to the 2-Ethynylbenzamide Core Structure

The construction of the fundamental this compound structure is most commonly achieved through the functionalization of a benzene (B151609) ring already possessing the amide group. Palladium-catalyzed reactions are the cornerstone of this approach.

Palladium catalysis offers efficient and direct pathways to the carbon-carbon bond formation required for ethynylation. The Sonogashira coupling is the most prominent of these strategies, utilized in both direct and two-step sequential protocols.

The Sonogashira reaction provides a direct method for coupling terminal alkynes with aryl halides. In the synthesis of this compound, this typically involves the reaction of a 2-halobenzamide, such as 2-iodobenzamide (B1293540) or 2-bromobenzamide (B1207801), with a suitable alkyne source. The reaction is catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and an amine base. csic.esorganic-chemistry.org

Research has demonstrated the synthesis of 2-ethynylbenzamides from 2-iodobenzamides using a catalyst system composed of bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂) and copper(I) iodide (CuI). csic.es The reaction is typically performed in a solvent mixture including triethylamine (B128534) (TEA) and sometimes dimethylformamide (DMF) under an inert atmosphere. csic.es These conditions facilitate the coupling of the haloamide with a terminal alkyne. csic.es In some procedures, microwave irradiation has been employed to drive the reaction to completion at elevated temperatures (e.g., 85 °C). csic.es Copper-free Sonogashira protocols have also been developed, which can be advantageous in certain synthetic contexts to avoid potential side reactions or simplify purification. researchgate.netresearchgate.netacs.orgnih.govresearchgate.net For instance, cyclocarbonylative Sonogashira reactions have been successfully carried out using only a small amount of PdCl₂(PPh₃)₂ as the catalytic precursor. acs.orgacs.org

Table 1: Representative Conditions for Sonogashira Coupling to Synthesize 2-Ethynylbenzamides

| Aryl Halide | Alkyne | Catalyst System | Solvent/Base | Temperature | Yield | Reference |

| 2-Iodobenzamide | Terminal Alkyne | PdCl₂(PPh₃)₂ (5 mol%), CuI (5 mol%) | TEA, DMF | 85 °C (Microwave) | Good | csic.es |

| 2-Bromobenzamide | Trimethylsilylacetylene (B32187) | PdCl₂(PPh₃)₂ | Not Specified | Not Specified | Not Specified | researchgate.netacs.org |

| This compound (in subsequent reaction) | Iodobenzene | PdCl₂(PPh₃)₂ (0.4 mol%) | CH₂Cl₂, TEA | 100 °C | Not Applicable | acs.orgacs.org |

A widely used and effective variation of the Sonogashira coupling involves a two-step sequence: an initial coupling with a silyl-protected alkyne followed by a desilylation step. acs.org This protocol is particularly useful when starting from more readily available or less expensive halo-precursors like 2-bromobenzamide. researchgate.netacs.org

The first step involves the Sonogashira reaction of the 2-halobenzamide with a silyl-capped acetylene, most commonly trimethylsilylacetylene (TMSA). nih.govacs.org This yields a protected intermediate, 2-((trimethylsilyl)ethynyl)benzamide. nih.gov The bulky silyl (B83357) group can prevent side reactions of the terminal alkyne and often improves reaction efficiency.

In the second step, the trimethylsilyl (B98337) group is removed to liberate the terminal alkyne. This desilylation is typically accomplished under mild conditions, for example, by treating the silylated intermediate with a fluoride (B91410) source like cesium fluoride (CsF) in a protic solvent such as methanol (B129727) (MeOH). researchgate.netacs.org This sequence provides a reliable route to this compound, which can then be used in subsequent transformations. nih.govacs.org One reported synthesis using this method starting from 2-bromobenzamide afforded 2-((trimethylsilyl)ethynyl)benzamide, which after purification was desilylated to give the final product. nih.gov

Table 2: Two-Step Silylethynylation/Desilylation Protocol

| Step | Starting Material | Reagents | Product | Yield | Reference |

| 1. Silylethynylation | 2-Bromobenzamide | Trimethylsilylacetylene, Pd catalyst | 2-((trimethylsilyl)ethynyl)benzamide | 42% | nih.gov |

| 2. Desilylation | 2-((trimethylsilyl)ethynyl)benzamide | Cesium Fluoride (CsF) in Methanol (MeOH) | This compound | Not Specified | researchgate.netacs.org |

While palladium-catalyzed ethynylation of pre-existing halobenzamides is the dominant strategy, other methods focus on constructing the benzamide (B126) itself as part of the synthetic sequence. For instance, N-substituted 2-ethynylbenzamides can be prepared via a multi-step process starting from 2-iodobenzoic acid. acs.org This involves first converting the carboxylic acid to an amide and then performing the ethynylation reaction. This approach is particularly relevant for creating N-functionalized analogues, as discussed in the following section.

Palladium-Catalyzed Cross-Coupling Strategies

Sonogashira Coupling for Direct Ethynylation of Halobenzamides

Synthesis of N-Functionalized this compound Derivatives

The introduction of substituents on the amide nitrogen (N-functionalization) significantly broadens the synthetic utility and potential applications of the this compound scaffold. These derivatives are typically prepared not by direct functionalization of this compound itself, but by carrying the N-substituent through the synthetic sequence from an earlier precursor.

The most common strategy for synthesizing N-alkylated or N-arylated 2-ethynylbenzamides involves a two-stage process: first, the synthesis of an N-substituted 2-halobenzamide, followed by a Sonogashira coupling to install the ethynyl (B1212043) group.

The initial N-functionalization can be achieved by standard amidation reactions starting from a suitable 2-halobenzoic acid or its activated derivative (e.g., an acyl chloride) and reacting it with a primary or secondary amine (for N-alkylation) or an aniline (B41778) (for N-arylation). For example, N-(4-chlorophenyl)-2-ethynylbenzamide was prepared from 2-iodobenzoic acid in a four-step procedure, which implies the formation of the N-aryl amide bond prior to ethynylation. acs.org

Once the N-substituted 2-halobenzamide is obtained, it can be subjected to the Sonogashira coupling conditions described previously (see Section 2.1.1.1). This approach allows for wide variability at the nitrogen atom. Both N-alkyl and N-aryl groups are generally well-tolerated in the subsequent palladium-catalyzed ethynylation step. beilstein-journals.orgnih.gov Studies on multicomponent reactions have utilized N-butyl, N-phenyl, and N-benzyl substituted 2-ethynylbenzamides, highlighting the viability of this synthetic route. beilstein-journals.orgnih.gov

General methods for the N-arylation of amides, such as copper-catalyzed cross-coupling with arylboronic acids or arylboroxines, represent established techniques that can be applied to the synthesis of the N-aryl-2-halobenzamide intermediates. beilstein-journals.orgrsc.orgorganic-chemistry.org Similarly, standard N-alkylation procedures, like the reaction of an amide with an alkyl halide, can be employed, although overalkylation can sometimes be a challenge with simpler amines. wikipedia.org

Table 3: General Approach for N-Functionalized this compound Synthesis

| Step | Description | Typical Reagents | Intermediate/Product | Reference |

| 1 | Formation of N-Substituted 2-Halobenzamide | 2-Halobenzoic acid + Amine/Aniline (with coupling agents) OR 2-Halobenzoyl chloride + Amine/Aniline | N-Alkyl/Aryl-2-halobenzamide | acs.orgresearchgate.net |

| 2 | Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst (optional), Base | N-Alkyl/Aryl-2-ethynylbenzamide | acs.orgbeilstein-journals.orgnih.gov |

Construction from ortho-Substituted Benzoic Acid Precursors

The synthesis of this compound and its N-substituted analogues can be effectively achieved from ortho-substituted benzoic acid precursors, particularly ortho-halobenzoic acids. This approach typically involves a multi-step sequence that begins with the activation of the carboxylic acid moiety, followed by amide formation, and culminates in the introduction of the crucial ethynyl group via a cross-coupling reaction. A prominent example of this strategy is the preparation of N-substituted 2-ethynylbenzamides from 2-iodobenzoic acid. acs.orgacs.org

A well-documented synthetic pathway commences with the conversion of 2-iodobenzoic acid into its more reactive acyl chloride derivative. This activation step is commonly carried out using reagents such as oxalyl chloride in a suitable solvent like dichloromethane (B109758) (CH2Cl2), often with a catalytic amount of N,N-dimethylformamide (DMF). acs.orgresearchgate.net The resulting 2-iodobenzoyl chloride is then reacted with a primary or secondary amine to form the corresponding N-substituted 2-iodobenzamide.

The final and key step is the introduction of the ethynyl group at the ortho-position. This is typically accomplished through a Sonogashira coupling reaction. The N-substituted 2-iodobenzamide is reacted with a terminal alkyne, such as (trimethylsilyl)acetylene, in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. Subsequent removal of the silyl protecting group, if used, yields the desired this compound analogue.

One specific example is the synthesis of N-(4-chlorophenyl)-2-ethynylbenzamide, which was prepared from 2-iodobenzoic acid in a four-step procedure. acs.orgacs.org This method highlights the utility of ortho-halobenzoic acids as versatile starting materials for constructing the this compound scaffold.

The table below details the synthetic sequence for the preparation of an N-substituted this compound starting from 2-iodobenzoic acid.

Table 1: Synthesis of N-(4-chlorophenyl)-2-ethynylbenzamide from 2-Iodobenzoic Acid

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | 2-Iodobenzoic acid | Oxalyl chloride, DMF (cat.), CH2Cl2, 0 °C to room temp. | 2-Iodobenzoyl chloride | 87% | acs.orgresearchgate.net |

| 2 | 2-Iodobenzoyl chloride | 4-Chloroaniline, Et3N, CH2Cl2, 0 °C to room temp. | N-(4-chlorophenyl)-2-iodobenzamide | 92% | acs.org |

| 3 | N-(4-chlorophenyl)-2-iodobenzamide | (Trimethylsilyl)acetylene, PdCl2(PPh3)2, CuI, Et3N, 80 °C | N-(4-chlorophenyl)-2-((trimethylsilyl)ethynyl)benzamide | 95% | acs.org |

In addition to Sonogashira coupling, other transition-metal-catalyzed reactions utilizing ortho-halobenzoic acids have been explored for the synthesis of related heterocyclic systems. For instance, copper-catalyzed multicomponent reactions of 2-iodobenzoic acids, alkynylcarboxylic acids, and ammonium (B1175870) acetate (B1210297) have been employed to generate 3-methyleneisoindolin-1-ones, which are structural isomers of N-substituted 2-ethynylbenzamides. nih.govresearchgate.net While not yielding 2-ethynylbenzamides directly, these methodologies underscore the broad utility of ortho-substituted benzoic acids in the synthesis of complex nitrogen-containing heterocycles derived from the core benzamide structure.

Transition Metal Catalyzed Cyclization and Carbonylation Reactions of 2 Ethynylbenzamide

Palladium-Catalyzed Cyclocarbonylation Processes of 2-Ethynylbenzamide

Palladium catalysts are highly effective in promoting the cyclocarbonylation of this compound, a process that involves the formation of a new ring and the insertion of a carbonyl group. This methodology provides a direct route to isoindolin-1-one (B1195906) derivatives, which are core structures in many biologically active compounds. The specific outcomes of these reactions are highly dependent on the reaction conditions, including the choice of catalyst, solvent, and the presence of coupling partners.

Formation of Isoindolin-1-ones and 3-Alkylideneisoindolin-1-ones

A significant application of palladium-catalyzed reactions with this compound is the synthesis of isoindolin-1-ones and their 3-alkylidene derivatives. These compounds are of considerable interest due to their presence in numerous natural products and their wide range of biological activities. nih.gov

The Sonogashira reaction, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, has been adapted for the cyclocarbonylation of this compound. nih.gov A notable advancement in this area is the development of a copper-free protocol. nih.govresearchgate.net This approach avoids the use of copper salts, which can sometimes lead to side reactions and complicate product purification. researchgate.net

In a typical copper-free Sonogashira cyclocarbonylation, this compound reacts with various iodoarenes under carbon monoxide pressure in the presence of a palladium catalyst, such as PdCl2(PPh3)2. nih.govacs.org This reaction proceeds efficiently with a very low catalyst loading (e.g., 0.4 mol %). nih.govresearchgate.net The reaction successfully couples this compound with iodoarenes that have both electron-donating and electron-withdrawing groups, demonstrating the versatility of this method. nih.govacs.org The nature of the solvent has a significant impact on the products formed. acs.org For instance, using N-(4-chlorophenyl)-2-ethynylbenzamide as the substrate leads to the exclusive formation of polyfunctionalized isoindolinones. nih.govacs.org

A proposed mechanism for the copper-free Sonogashira reaction involves an initial oxidative addition of the aryl halide to the palladium(0) complex. libretexts.org This is followed by the coordination and deprotonation of the alkyne, leading to the formation of a palladium acetylide intermediate. Subsequent reductive elimination yields the coupled product and regenerates the palladium(0) catalyst. libretexts.org

For example, when the oxidative carbonylation of 2-ethynylbenzamides with a terminal triple bond is conducted in the presence of a secondary amine as the external nucleophile, 3-[(dialkylcarbamoyl)methylene]isoindolin-1-ones are selectively formed. nih.govscience.gov This transformation is believed to proceed through the initial formation of a 2-ynamide derivative, which then undergoes an intramolecular nucleophilic attack by the nitrogen atom of the benzamide (B126) group onto the triple bond. nih.govscience.gov

In a different scenario, if an alcohol is used as the external nucleophile along with a dehydrating agent, the reaction can selectively yield 3-[(alkoxycarbonyl)methylene]isobenzofuran-1(3H)-imines. nih.gov This outcome results from a 5-exo-dig intramolecular nucleophilic attack of the oxygen atom of the benzamide moiety on the metal-coordinated triple bond, followed by alkoxycarbonylation. nih.gov These PdI2-catalyzed reactions highlight the divergent reactivity of 2-ethynylbenzamides, allowing for the synthesis of different heterocyclic structures by tuning the reaction conditions. researchgate.netnih.gov

The formation of 3-alkylideneisoindolin-1-ones from this compound often results in a mixture of (E) and (Z) stereoisomers. Controlling the stereoselectivity of this process is a crucial aspect of the synthesis. Research has shown that the stereochemical outcome can be influenced by several factors.

In the Sonogashira cyclocarbonylation of N-(4-chlorophenyl)-2-ethynylbenzamide with iodobenzene, a high stereoselectivity towards the (E)-isomer was observed, with an (E)/(Z) ratio of 89/11. acs.org This preference is attributed to the lower steric hindrance of the (E)-isomer. researchgate.netacs.org It was also noted that a sample of the (Z)-isomer in deuterated chloroform (B151607) could completely convert to the more stable (E)-isomer over time, a process that may be catalyzed by trace amounts of acid. researchgate.netacs.org

The reaction of 2a-e, which are mixtures of (E)/(Z) isomers, with a nitrone under microwave irradiation in toluene (B28343) resulted in the formation of cycloadducts as major and minor isomers, with the unreacted isoindolinones being predominantly in the E configuration. beilstein-journals.org This suggests that the (Z)-isomers are more reactive in this particular cycloaddition. beilstein-journals.org Further experiments indicated that the (Z)-isomers exclusively yield one set of cycloadducts, while the (E)-isomers lead to a different set, highlighting the stereospecificity of the reaction. beilstein-journals.org

Oxidative Cyclocarbonylation Initiated by PdI2 Catalysis

Divergent Reactivity Leading to Indenone and Keto-Enol Derivatives

Under certain conditions, the palladium-catalyzed cyclocarbonylation of this compound can lead to products other than the expected isoindolinones. This divergent reactivity opens pathways to other valuable chemical structures, such as indenones and keto-enol derivatives. nih.govacs.org The chemoselectivity of the reaction is significantly influenced by the choice of solvent. nih.govacs.org

When the Sonogashira cyclocarbonylation of this compound is carried out in dichloromethane (B109758) (CH2Cl2), a mixture of (Z)-isoindolinones and indenone derivatives is generally formed. nih.govacs.org The indenone is a result of an alternative cyclization pathway that competes with the formation of the isoindolinone.

However, changing the solvent to tetrahydrofuran (B95107) (THF) dramatically shifts the reaction's outcome, leading to the preferential formation of keto-enol compounds. nih.govacs.org This distinct behavior in THF is attributed to a strong coordination effect, specifically a hydrogen bond between the keto-enol's hydrogen and the oxygen atoms of the THF solvent. acs.org This interaction stabilizes the keto-enol tautomer, making it the major product. The reaction of this compound with various iodoarenes in THF consistently yields a mixture of the isoindolinone and the keto-enol, with the latter often being easily isolated. acs.org

This solvent-dependent divergent reactivity provides a valuable tool for selectively synthesizing either isoindolinones, indenones, or keto-enol derivatives from the same starting material, this compound. nih.govacs.org

Influence of Reaction Parameters on Chemoselectivity and Regioselectivity

The outcome of palladium-catalyzed reactions of this compound, in terms of both chemoselectivity (which of several functional groups reacts) and regioselectivity (where on a molecule a reaction occurs), is highly sensitive to a variety of reaction parameters. numberanalytics.comnih.gov Key factors that can be tuned to control the product distribution include the solvent, temperature, catalyst, ligands, and the nature of the substrates and additives. numberanalytics.combeilstein-journals.org

Solvent Effects: As previously discussed, the solvent plays a crucial role in determining the chemoselectivity of the Sonogashira cyclocarbonylation of this compound. nih.govacs.org Dichloromethane favors the formation of isoindolinones and indenones, while tetrahydrofuran promotes the generation of keto-enol derivatives. nih.govacs.org This is a clear example of how solvent can modulate the reaction pathway. nih.gov

Temperature and Reaction Time: In the Sonogashira cyclocarbonylation, increasing the reaction time in dichloromethane can lead to higher conversion of the starting materials, but the selectivity between the isoindolinone and indenone products may remain similar. researchgate.net

Substrate and Catalyst Choice: The nature of the substituent on the benzamide nitrogen can significantly impact chemoselectivity. For instance, using an N-substituted this compound, such as N-(4-chlorophenyl)-2-ethynylbenzamide, can direct the reaction exclusively towards the formation of isoindolinones, preventing the formation of indenone or keto-enol byproducts. nih.govacs.org The choice of palladium catalyst and associated ligands can also influence the regioselectivity of the initial cyclization step. For example, in related systems, Pd(OAc)2 has been shown to favor 5-exo cyclization, while other catalysts like PdCl2 might favor 6-endo cyclization. researchgate.net

Additives: In some palladium-catalyzed reactions, additives are used to control regioselectivity. For instance, in Heck reactions of electron-rich olefins, halide scavengers or the use of aryl triflates instead of halides can influence the reaction pathway and thus the regioselectivity of the product. liv.ac.uk While not explicitly detailed for this compound in the provided context, this principle highlights a general strategy for controlling selectivity in palladium catalysis.

The ability to manipulate these reaction parameters allows chemists to selectively synthesize a desired product from a common starting material, showcasing the versatility of palladium catalysis in organic synthesis.

Solvent Effects (e.g., CH2Cl2, THF, DMF)

Mechanistic Investigations of Palladium-Mediated Cyclocarbonylation

The mechanism of palladium-mediated cyclocarbonylation of this compound and related substrates has been a subject of detailed investigation. For oxidative carbonylation reactions catalyzed by palladium iodide (PdI2), two primary mechanistic pathways are considered, depending on the nucleophile present. mdpi.comresearchgate.netscience.govscience.gov

One proposed mechanism involves the formation of a carbamoylpalladium iodide intermediate, which then undergoes an intramolecular insertion into the triple bond. mdpi.com In the synthesis of ζ-lactams, for example, this is followed by a syn 8-exo-dig triple bond insertion and subsequent nucleophilic displacement. mdpi.comchim.it

A second pathway, particularly relevant to the formation of isobenzofuranimine derivatives, begins with the intramolecular nucleophilic attack of the benzamide's carbonyl oxygen onto the alkyne triple bond, which is activated by coordination to the PdI2 catalyst. mdpi.com This 5-exo-dig O-cyclization results in a vinylpalladium intermediate. mdpi.comchim.itmdpi.com This step is followed by the insertion of a carbon monoxide molecule and subsequent nucleophilic displacement by an alcohol (alkoxycarbonylation). mdpi.commdpi.com The catalytic cycle is completed by the reoxidation of the resulting Pd(0) species back to Pd(II) by an external oxidant like air. mdpi.com In some cases, the reaction may proceed through a Pd-carbene as a reactive intermediate. science.gov

Other Metal-Catalyzed Intramolecular Transformations of this compound

Cyclization Pathways Leading to Isobenzofuranimine Derivatives

Isobenzofuranimine derivatives can be selectively synthesized from this compound through palladium-catalyzed oxidative carbonylation. mdpi.commdpi.com This transformation is achieved by reacting 2-alkynylbenzamides under PdI2-catalyzed conditions in the presence of an alcohol as the nucleophile. researchgate.netscience.gov Specifically, N-substituted 2-ethynylbenzamides can be converted into (E)-methyl 2-[3-(imino)isobenzofuran-1(3H)-ylidene]acetates. mdpi.com

The reaction is typically performed using a PdI2/KI catalytic system at elevated temperature (100 °C) and under a high pressure of a carbon monoxide-air mixture (40 atm). mdpi.com The mechanism proceeds via an anti 5-exo-dig O-cyclization, where the carbonyl oxygen of the amide attacks the palladium-coordinated alkyne. mdpi.com This is followed by CO insertion and nucleophilic attack by the alcohol solvent, such as methanol (B129727) (MeOH). mdpi.com The use of trimethyl orthoformate as a co-solvent is often necessary to prevent substrate hydrolysis under the reaction conditions. mdpi.com

Intramolecular Hydroamidation Reactions

Intramolecular hydroamidation of this compound derivatives provides an atom-economical route to complex nitrogen-containing heterocycles. mdpi.com An efficient one-pot synthesis of isoindolo[2,1-a]indol-6-ones has been developed using a dual CuI/Pd(OAc)2 catalytic system. mdpi.com This process involves the intramolecular hydroamidation of an ortho-alkynyl-N-arylbenzamide, followed by a C-H dehydrogenative coupling. mdpi.com

The initial hydroamidation step was optimized, with studies showing that a copper catalyst is effective. mdpi.com The subsequent addition of a palladium catalyst, such as Pd(OAc)2, along with an oxidant like oxygen, promotes the final C-H dehydrogenative coupling to yield the target polycyclic product. mdpi.com This one-pot reaction tolerates a variety of functional groups and uses oxygen as a green oxidant, with water as the only byproduct. mdpi.com

Table 2: Optimization of Intramolecular Hydroamidation followed by C-H Dehydrogenative Coupling

| Catalyst System | Oxidant | Solvent | Key Outcome | Reference |

|---|---|---|---|---|

| 1. CuI (for hydroamidation) 2. Pd(OAc)2 (for coupling) | O2 (1 atm) | HOAc (added) | Successful formation of 11-phenyl-6H-isoindolo-[2,1-a]indol-6-one with oxygen as the best oxidant. | mdpi.com |

| 1. CuI 2. Pd(OAc)2 | 1,4-Benzoquinone | HOAc (added) | Product formed, but in lower yield compared to O2. | mdpi.com |

| 1. CuI 2. Pd(OAc)2 | K2S2O8 | HOAc (added) | Product formed, but in lower yield compared to O2. | mdpi.com |

| 1. CuI 2. Pd(OAc)2 | Cu(OAc)2 | HOAc (added) | Product formed, but in lower yield compared to O2. | mdpi.com |

Diverse Cyclization Mechanisms and Heterocyclic Ring Formation from 2 Ethynylbenzamide

Nucleophilic and Electrophilic Cyclization Pathways

The dual electronic nature of the ethynyl (B1212043) and benzamide (B126) moieties allows for both nucleophilic and electrophilic modes of cyclization, providing access to a range of heterocyclic structures.

The amide group in 2-ethynylbenzamide can act as an ambident nucleophile, with the nitrogen atom being a key participant in intramolecular cyclization reactions. researchgate.net In many instances, the amide nitrogen attacks the alkyne, which has been activated by a catalyst or reagent, to form a new heterocyclic ring. This process is a cornerstone for the synthesis of isoindolin-1-ones.

For example, in oxidative carbonylation reactions, 2-ethynylbenzamides with a terminal triple bond react with a secondary amine as an external nucleophile. This leads to the formation of an intermediate 2-ynamide derivative. Subsequently, an intramolecular nucleophilic attack by the nitrogen of the benzamide moiety on the conjugated triple bond results in the formation of 3-[(dialkylcarbamoyl)methylene]isoindolin-1-ones. science.gov

This nucleophilic character of the amide nitrogen is also exploited in gold-catalyzed reactions. N-heterocyclic carbene (NHC)-Au(I) complexes can activate the 2-alkynyl benzamide moiety, prompting an intramolecular nucleophilic attack by the amide nitrogen, which is a key step in certain drug release strategies. nih.gov However, in the case of secondary amides, the amide nitrogen can compete as a nucleophile, leading to a stable cyclized product and potentially lower yields of other desired products. nih.gov

A direct and exclusive N-cyclization of the amide functional group in 2-(1-alkynyl)benzamides has been achieved using n-BuLi-I2/ICl. researchgate.net This method works for the primary amide and yields isoindolinones. researchgate.net

Activation of the carbon-carbon triple bond of the alkyne by an electrophile is a common strategy to initiate cyclization. This activation makes the alkyne more susceptible to attack by the internal nucleophile (the amide nitrogen or oxygen). This process generally involves the addition of an electrophilic species to the alkyne, forming a reactive intermediate that readily undergoes cyclization. chim.it

Various electrophiles, including iodine (I₂), iodine monochloride (ICl), and metal catalysts, have been employed to promote the cyclization of this compound and its derivatives. chim.itnih.gov The mechanism typically proceeds through the electrophilic activation of the alkyne, followed by an intramolecular nucleophilic attack from the amide group. nih.gov

Palladium catalysts are frequently used to activate the alkyne. For instance, PdI₂-based catalysts have been effective in various carbonylation and cyclization reactions. unipr.it In some cases, the reaction can proceed via a 5-exo-O-cyclization, where the amide oxygen acts as the nucleophile, leading to isobenzofuranimine derivatives. The choice of palladium catalyst and additives can be crucial for controlling the regioselectivity of the cyclization. For example, Pd(OAc)₂ tends to favor the 5-exo products, while PdCl₂ or Pd(TFA)₂ may lead to the 6-endo products. researchgate.net

Gold catalysts are also highly effective in activating alkyne moieties for nucleophilic attack. nih.gov The π-acidic nature of gold complexes makes them excellent catalysts for the cyclization of 2-alkynyl benzamides. nih.gov Furthermore, heterobimetallic Pt–Ti catalysts have been shown to enable rapid room temperature catalysis in enyne cycloisomerization reactions through electrophilic activation of the alkyne. rsc.org

The following table summarizes selected examples of electrophilic cyclization of this compound analogues.

| Starting Material | Catalyst/Reagent | Product Type | Ref. |

| 2-(1-Alkynyl)benzamides | n-BuLi-I₂/ICl | Isoindolinones | researchgate.net |

| o-Alkynylbenzamides | Pd(OAc)₂ | Allylideneisobenzofuranimines (5-exo) | researchgate.net |

| o-Alkynylbenzamides | PdCl₂ or Pd(TFA)₂ | 6-endo cyclization products | researchgate.net |

| N-Alkoxy-o-alkynylbenzamides | CuCl₂/NCS | 3-(Chloromethylene)isobenzofuran-1-ones (5-exo) | acs.org |

Role of the Amide Nitrogen as an Internal Nucleophile

Base-Mediated Intramolecular Cyclizations of this compound Analogues

The use of strong bases like n-BuLi can facilitate the cyclization of 2-(1-alkynyl)benzamides to form isoindolinones. researchgate.net In these reactions, the base likely deprotonates the amide, enhancing its nucleophilic character and promoting the attack on the alkyne.

Potassium carbonate has been used in reactions of alkynes with N-hydroxyphthalimides, where the stereochemical outcome of the product is influenced by the reaction conditions. researchgate.net Similarly, cesium and potassium bases have been shown to mediate the synthesis of polyfunctional indoles and related heterocycles from functionalized 2-alkynylanilines, a reaction class that shares mechanistic principles with the cyclization of 2-ethynylbenzamides. researchgate.net

Base-promoted hydroamination, where a nitrogen-hydrogen bond adds across a carbon-carbon multiple bond, is another relevant strategy. mdpi.com For instance, the 5-exo-dig cyclization of azapropargyl glycinamides can be achieved using sodium hydride. mdpi.com While not directly involving this compound, these examples highlight the potential of base-mediation in related intramolecular alkyne hydroamination reactions.

Regioselectivity and Stereoselectivity in Non-Carbonylative Cyclization Reactions

The control of regioselectivity and stereoselectivity is a critical aspect of the cyclization of this compound and its analogues. The regioselectivity often manifests as a competition between 5-exo and 6-endo cyclization pathways, while stereoselectivity is concerned with the configuration of newly formed double bonds or stereocenters.

In palladium-catalyzed reactions, the choice of catalyst and additives can steer the regioselectivity. As mentioned earlier, Pd(OAc)₂ predominantly yields 5-exo cyclization products (isobenzofuranimines), whereas PdCl₂ or Pd(TFA)₂ favors the 6-endo products. researchgate.net Copper(II) chloride-mediated cyclization of N-alkoxy-o-alkynylbenzamides with NCS exclusively gives the 5-exo-dig cyclization product. acs.org

Stereoselectivity is also a key feature of these reactions. In the cyclization of 2-(1-alkynyl)benzamides using n-BuLi-I₂/ICl, the resulting isoindolinones exhibit a Z-stereochemistry across the C=C double bond. researchgate.net Conversely, cyclocarbonylative Sonogashira reactions of N-(4-chlorophenyl)-2-ethynylbenzamide with iodoarenes afford polyfunctionalized isoindolinones with high stereoselectivity towards the E isomers. nih.gov

The following table provides a summary of regioselective and stereoselective outcomes in the cyclization of this compound analogues.

| Substrate | Catalyst/Reagent | Regioselectivity | Stereoselectivity | Product | Ref. |

| 2-(1-Alkynyl)benzamides | n-BuLi-I₂/ICl | N-cyclization | Z-isomer | Isoindolinones | researchgate.net |

| o-Alkynylbenzamides | Pd(OAc)₂ | 5-exo | - | Allylideneisobenzofuranimines | researchgate.net |

| o-Alkynylbenzamides | PdCl₂ or Pd(TFA)₂ | 6-endo | - | - | researchgate.net |

| N-(4-chlorophenyl)-2-ethynylbenzamide | PdCl₂(PPh₃)₂/CO | N-cyclization | E-isomer | Polyfunctionalized isoindolinones | nih.gov |

| N-Alkoxy-o-alkynylbenzamides | CuCl₂/NCS | 5-exo-dig | - | 3-(Chloromethylene)isobenzofuran-1-ones | acs.org |

Advanced Methodological Approaches in 2 Ethynylbenzamide Chemistry

Application of Flow Chemistry for Enhanced Synthesis

Flow chemistry, or continuous-flow processing, has emerged as a transformative strategy in chemical synthesis. mdpi.comvapourtec.com By performing reactions in a continuously flowing stream through a network of tubes or microreactors, this approach offers superior control over reaction parameters, enhanced safety, and seamless scalability compared to conventional batch methods. rsc.orgeuropa.eu

The transformations of 2-ethynylbenzamide, particularly transition-metal-catalyzed reactions, are well-suited for adaptation to continuous flow reactor systems. Different types of reactors can be employed depending on the specific reaction phase and catalyst type. rroij.com For instance, palladium-catalyzed cyclocarbonylative Sonogashira reactions, which are typically homogeneous, could be performed in Plug Flow Reactors (PFRs). rroij.comnih.gov These reactors ensure that all reagents experience the same reaction time, leading to high product consistency.

Process intensification refers to the strategy of dramatically improving chemical processing efficiency, resulting in smaller, cleaner, and more energy-efficient operations. vapourtec.com Flow chemistry is a key enabler of process intensification. mdpi.com The high surface-area-to-volume ratio of microreactors allows for extremely efficient heat transfer, which is critical for controlling highly exothermic processes like carbonylation or oxidation reactions that are common in this compound chemistry. europa.eustolichem.com This precise temperature control prevents the formation of hotspots, minimizing side reactions and improving product selectivity and yield.

Furthermore, parameters such as pressure, residence time, and stoichiometry can be controlled with high precision by adjusting flow rates and reactor dimensions. rsc.org This level of control allows for rapid reaction optimization and the exploration of more extreme reaction conditions that would be unsafe in large-scale batch reactors. vapourtec.com The ability to safely access higher temperatures and pressures can dramatically accelerate reaction rates, leading to higher throughput and productivity in the synthesis of this compound derivatives.

Continuous Flow Reactor Systems for this compound Transformations

Green Chemistry Principles in the Synthesis and Transformations of this compound

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. tradebe.comyale.edusigmaaldrich.com The application of these principles to this compound chemistry aims to create more sustainable and environmentally responsible synthetic routes.

A key aspect of green chemistry is the use of safer solvents and the minimization of waste. sigmaaldrich.comrroij.com Research into the transformations of this compound has explored the use of greener solvent alternatives to traditional volatile organic compounds. For example, cyclopentyl methyl ether has been successfully used as a "greener" alternative to diethyl ether in ortho-lithiation reactions, offering better yields and selectivity. researchgate.net

Another important strategy is the development of one-pot, multicomponent reactions that combine several synthetic steps into a single procedure, thereby reducing solvent usage, energy consumption, and waste generation. beilstein-journals.org The cyclocarbonylative Sonogashira reaction of 2-ethynylbenzamides represents a move toward greener conditions, as it can be performed with a very low palladium catalyst loading (0.4 mol%) and, crucially, without the need for a copper co-catalyst, which is often required in traditional Sonogashira couplings. nih.govresearchgate.net

| Green Chemistry Approach | Application in this compound Chemistry | Benefit | Reference |

|---|---|---|---|

| Low Catalyst Loading | Use of 0.4 mol% PdCl₂(PPh₃)₂ in Sonogashira cyclocarbonylation. | Reduces metal waste and cost. | nih.gov |

| Co-catalyst Elimination | Avoidance of copper salts in Sonogashira cyclocarbonylation. | Eliminates toxic copper waste. | researchgate.net |

| Greener Solvents | Use of cyclopentyl methyl ether (CPME) as a reaction solvent. | Reduces environmental impact compared to traditional ethers. | researchgate.net |

| One-Pot Syntheses | Three-component reactions to build complex molecules from simple precursors. | Improves atom economy and reduces separation steps and waste. | beilstein-journals.org |

The ninth principle of green chemistry advocates for the use of catalytic reagents over stoichiometric ones. sigmaaldrich.comacs.org Catalysts increase reaction efficiency and, if recyclable, can significantly reduce waste and production costs. hilarispublisher.com In the context of palladium-catalyzed reactions of this compound, a major green objective is the development of systems that allow for the easy separation and reuse of the precious metal catalyst.

Heterogeneous catalysts, where the active metal is supported on a solid material, are a prime solution. hilarispublisher.com These catalysts can be easily recovered from the reaction mixture by simple filtration. encyclopedia.pub For example, catalysts like palladium supported on montmorillonite (B579905) K10 clay have been used for related syntheses in environmentally friendly solvents like ethanol. beilstein-journals.org Another advanced approach is the use of catalysts immobilized on magnetic nanoparticles. These can be quantitatively recovered from the reaction medium using an external magnet, allowing for multiple reuse cycles with minimal loss of activity. encyclopedia.pub Such strategies are highly applicable to the palladium-catalyzed transformations of this compound, paving the way for more economical and sustainable industrial processes.

| Catalyst System | Recovery Method | Key Advantage | Reference |

|---|---|---|---|

| Metal on Solid Support (e.g., Zeolite, Clay) | Filtration | Simple mechanical separation, suitable for continuous flow packed-bed reactors. | beilstein-journals.orgsciopen.com |

| Metal on Magnetic Nanoparticles (e.g., Fe₃O₄) | Magnetic Decantation | Rapid and highly efficient recovery, avoids filtration. | encyclopedia.pub |

| Immobilized Homogeneous Catalyst | Filtration | Combines the high selectivity of homogeneous catalysts with the ease of separation of heterogeneous ones. | hilarispublisher.com |

Development of Environmentally Benign Reaction Conditions

Microwave-Assisted Synthesis for Accelerated Reactions of this compound

Microwave-assisted synthesis has become a powerful tool in organic chemistry for dramatically accelerating reaction rates. By using microwave irradiation to heat the reaction mixture, this technique often leads to shorter reaction times, higher yields, and improved product purity compared to conventional heating methods. mdpi.commdpi.com The mechanism involves the direct coupling of microwave energy with polar molecules in the reaction mixture, resulting in rapid and uniform heating.

This method has been successfully applied to a variety of heterocycle syntheses that are analogous to the transformations of this compound. For example, palladium-catalyzed intramolecular cyclizations and condensations can be completed in minutes under microwave irradiation, whereas the same reactions might require several hours of conventional heating. mdpi.comarabjchem.org This acceleration not only improves throughput but also can suppress the formation of decomposition byproducts that may occur during prolonged heating. The application of microwave technology to the synthesis of isoindolinones and other derivatives from this compound holds significant promise for rapid compound library generation and process optimization.

| Reaction Type (Representative Example) | Conventional Heating Conditions | Microwave-Assisted Conditions | Key Improvement | Reference |

|---|---|---|---|---|

| Condensation to form Hydrazones | Reflux, several hours | 1-2 minutes, 93-96% yield | Drastic reduction in reaction time. | arabjchem.org |

| SN2-type Quaternization | Hours to days at reflux | 50 minutes, 155 °C | Enables difficult reactions in a short timeframe. | mdpi.com |

| Pd-Catalyzed Intramolecular Cyclization | Often requires >12 hours | Typically 15-30 minutes | Significant rate acceleration and potential for higher yields. | mdpi.com |

Computational Chemistry in the Investigation of 2 Ethynylbenzamide Reactivity

Quantum Chemical Studies of Reaction Mechanisms

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in mapping the intricate details of reaction mechanisms. rsc.orgrsc.org These methods allow for the calculation of potential energy surfaces, which describe the energy of a system as a function of its geometry, revealing the most probable paths a reaction will follow. rsc.org This includes the identification of transient species like transition states and intermediates, which are fundamental to understanding how reactants are converted into products.

Computational studies enable the precise characterization of transition state (TS) structures and their corresponding energy barriers. The height of this energy barrier (activation energy) determines the rate of a reaction, and by comparing the barriers of competing pathways, chemists can predict the most favorable route. rsc.orgmdpi.com

A notable example involves the reaction of osmium complexes with N,N-diethyl-2-ethynylbenzamide. sci-hub.se Computational investigations revealed two competing pathways originating from an initial η2-alkyne complex. sci-hub.se

Path I: Leads to an η3-ene-yne-carbonyl complex through the coordination of the carbonyl oxygen atom. sci-hub.se

Path II: Involves an intramolecular 5-exo-dig cyclization, where the carbonyl oxygen acts as a nucleophile attacking the alkyne, ultimately forming a vinylidene-carbene complex. sci-hub.se

DFT calculations were employed to evaluate the kinetics and thermodynamics of these pathways, explaining the product selectivity based on the specific substituents on the benzamide (B126). sci-hub.se Similarly, in the reaction of 2-bromomethyl-1,3-thiaselenole, quantum chemical calculations determined the energy barrier for the initial transition state (TS1) to be 30.3 kcal/mol, providing a quantitative measure of the reaction's feasibility. mdpi.com These detailed mechanistic insights, derived from computation, are vital for optimizing reaction conditions and controlling product outcomes. mdpi.com

| Reactant System | Computational Method | Investigated Pathway | Key Computational Finding | Reference |

|---|---|---|---|---|

| OsCl₂(PPh₃)₃ + N,N-diethyl-2-ethynylbenzamide | DFT | Competition between η³-complex formation and cyclization/carbene formation | Calculations of kinetics and thermodynamics elucidated substituent effects on pathway selectivity. | sci-hub.se |

| 2-Bromomethyl-1,3-thiaselenole + 1,3-Benzothiazole-2-thiol | DFT | Multichannel nucleophilic substitution | The energy barrier for the initial C-Br bond cleavage and seleniranium cation formation (TS1) was calculated to be 30.3 kcal/mol. | mdpi.com |

| 2-Ethynylbenzamides + Iodoarenes (Sonogashira Reaction) | DFT / Transition State Theory | Catalyst-dependent regioisomeric pathways | Activation barrier differences for migratory insertion were identified as a key factor for the observed regioselectivity. | researchgate.net |

Many reactions involving this compound can yield multiple isomers. Computational chemistry is a powerful tool for predicting and rationalizing the observed regioselectivity (which constitutional isomer is formed) and stereoselectivity (which stereoisomer is formed). numberanalytics.com This is achieved by comparing the calculated energies of the transition states leading to the different possible products; the pathway with the lowest energy barrier is the one that is kinetically favored. numberanalytics.comescholarship.org

For instance, in the synthesis of isocoumarins from 2-ethynylbenzoates, a reaction analogous to those of this compound, the process is completely regioselective. acs.org Computational models can explain this by showing that the electronic nature of substituents on the alkyne dictates the preferred reaction path, favoring a 6-endo-dig cyclization exclusively over the 5-exo-dig alternative by stabilizing the transition state for one pathway more than the other. acs.org

Similarly, the high stereoselectivity observed in certain reactions can be rationalized. In the 1,3-dipolar cycloaddition of nitrones to isoindolinones derived from 2-ethynylbenzamides, computational methods were used to explain the preference for a specific stereoisomer. beilstein-journals.org In palladium-catalyzed Sonogashira reactions, N-(4-chlorophenyl)-2-ethynylbenzamide yields polyfunctionalized isoindolinones with high selectivity for the (E) isomer. researchgate.net Computational models can attribute this to the lower steric hindrance in the transition state leading to the (E) product compared to the more crowded transition state for the (Z) isomer. researchgate.net

| Reaction Type | Selectivity Type | Observed Outcome | Computational Rationale | Reference |

|---|---|---|---|---|

| Intramolecular Oxycyclization of 2-Ethynylbenzoates | Regioselectivity | Exclusive formation of 6-endo-dig product | Electronic effects of the alkyne substituent stabilize the 6-endo-dig transition state, making it the lower energy pathway. | acs.org |

| 1,3-Dipolar Cycloaddition to Isoindolinones | Regio- and Stereoselectivity | Formation of a specific spiro[isoindole-1,5'-isoxazolidin]-3(2H)-one isomer | Calculations rationalized the preference by comparing the energies of different isomeric transition states. | beilstein-journals.org |

| Sonogashira Cyclocarbonylative Reaction | Stereoselectivity | High selectivity for (E)-isomers of 3-alkylideneisoindolin-1-ones | The transition state leading to the (E)-isomer has lower steric hindrance and is therefore energetically favored. | researchgate.net |

| Electrochemical Aza-cyclization | Regioselectivity | Formation of different regioisomeric products depending on the catalyst | DFT calculations identified differences in catalyst-adduct stability and migratory insertion barriers as key factors. | researchgate.net |

Elucidation of Transition States and Reaction Pathways

Electronic Structure and Molecular Orbital Analyses for Reactivity Prediction

The reactivity of a molecule is fundamentally governed by its electronic structure. mdpi.com Computational chemistry provides tools to analyze this structure in detail, primarily through the lens of Frontier Molecular Orbital (FMO) theory. nsps.org.ng FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as these orbitals are typically the primary participants in chemical reactions. nsps.org.ng

HOMO: This orbital acts as the electron donor. A molecule's ability to react with an electrophile is related to the energy and location of its HOMO. A higher energy HOMO indicates a greater willingness to donate electrons.

LUMO: This orbital acts as the electron acceptor. A molecule's susceptibility to nucleophilic attack is determined by the energy and location of its LUMO. A lower energy LUMO signifies a greater ability to accept electrons.

For this compound, computational analysis can map the distribution of the HOMO and LUMO across the molecule. The HOMO is typically localized on the electron-rich ethynyl (B1212043) (alkyne) group, predicting it as the likely site for electrophilic attack. Conversely, the LUMO's position can indicate the most probable site for nucleophilic attack. DFT calculations can also determine other electronic descriptors like electronegativity, chemical hardness, and the electrophilicity index, which further refine reactivity predictions. rsc.org This information is invaluable for anticipating how this compound will behave in the presence of various reagents. acs.org

| Descriptor | Definition | Implication for this compound's Reactivity |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | A higher energy value suggests stronger nucleophilic character, indicating reactivity towards electrophiles, likely at the alkyne. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | A lower energy value suggests stronger electrophilic character, indicating susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap implies higher polarizability and greater chemical reactivity. |

| Electron Density Distribution | The spatial distribution of electrons in the molecule. | Reveals electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting sites of attack. |

Computational Design of Catalytic Systems and Reaction Conditions

Beyond explaining observed phenomena, computational chemistry is a proactive tool for the rational design of new catalysts and the optimization of reaction conditions. ethz.chmdpi.com This in silico approach allows researchers to screen a vast number of potential catalysts, ligands, and solvents computationally, identifying promising candidates for experimental validation and significantly accelerating the discovery process. nextmol.comchemrxiv.org

For reactions involving this compound, computational methods can be used to:

Screen Catalysts: By modeling the reaction mechanism with different metal catalysts (e.g., Palladium, Nickel, Rhodium), researchers can calculate and compare the activation energies for the rate-determining step. This helps identify which catalyst will be most efficient. researchgate.net

Optimize Ligands: The electronic and steric properties of ligands attached to a metal catalyst profoundly influence its activity and selectivity. Computational modeling can predict how changes to a ligand's structure will affect the catalytic cycle, guiding the design of more effective ligands. ethz.ch

Understand Additives: In some catalytic systems, additives play a crucial but complex role. For example, in a nickel-catalyzed carbonylation to form isoindolinones from 2-ethynylbenzamides, a dedicated computational investigation revealed that an AlCl₃ additive played multiple roles, including activating CO₂ and acting as an oxygen scavenger. researchgate.net

Select Solvents: Solvation models can be applied to study the effect of different solvents on the reaction's energy profile, helping to select a medium that stabilizes key transition states and improves reaction rates and yields.

This predictive power transforms catalysis from a trial-and-error endeavor to a more directed, design-based science, enabling the development of highly efficient and selective synthetic methodologies for this compound and other substrates. mdpi.com

| Design Target | Computational Approach | Predicted Outcome / Insight | Relevance to this compound |

|---|---|---|---|

| Catalyst Screening | DFT calculation of transition state energies for different metal catalysts. | Identification of the metal with the lowest activation barrier for the desired transformation. | Enables selection of the most active catalyst (e.g., Pd vs. Ni) for a specific cyclization reaction. |

| Ligand Optimization | Modeling of the catalytic cycle with various ligand structures. | Correlation of ligand electronic/steric properties with catalyst activity and selectivity. | Guides the synthesis of new phosphine (B1218219) or N-heterocyclic carbene ligands to improve yield and selectivity. |

| Role of Additives | Mechanistic study including explicit modeling of the additive (e.g., a Lewis acid). | Elucidation of the additive's specific role (e.g., substrate activation, catalyst stabilization). | Explains how additives like AlCl₃ can enable or improve challenging transformations like CO₂ carbonylation. researchgate.net |

| Solvent Effects | Application of implicit or explicit solvation models (e.g., PCM). | Prediction of how solvent polarity will affect the stability of intermediates and transition states. | Helps choose an optimal solvent to maximize reaction rate and selectivity. |

Advanced Synthetic Applications and Outlook for 2 Ethynylbenzamide

2-Ethynylbenzamide as a Versatile Building Block for Architecturally Complex Molecules

This compound has emerged as a significant building block in organic synthesis due to the reactive nature of its ortho-alkynylbenzamide framework. This structure allows for a variety of cyclization reactions to construct intricate molecular architectures. Its utility is particularly notable in the synthesis of polycyclic and heterocyclic systems, which are core components of many biologically active compounds and functional materials.

The dual functionality of the amide and terminal alkyne groups allows for programmed, sequential, or one-pot multicomponent reactions. For instance, palladium-catalyzed three-component reactions involving this compound, secondary amines, and carbon monoxide can produce methyleneisoindolinones with yields ranging from 65% to 96%. beilstein-journals.org This method demonstrates the compound's ability to participate in complex transformations to create densely functionalized molecules. beilstein-journals.org The strategic placement of the ethynyl (B1212043) and benzamide (B126) moieties facilitates intramolecular reactions, leading to the efficient construction of fused ring systems that would otherwise require multi-step syntheses. researchgate.net The ability to generate molecular complexity from a relatively simple starting material positions this compound as a valuable tool for synthetic chemists aiming to build complex molecular frameworks. smolecule.comresearchgate.net

Potential for Synthesis of Diverse N- and O-Heterocyclic Compounds beyond Isoindolinones

While the synthesis of isoindolinones from this compound is well-established, its synthetic potential extends far beyond this single class of heterocycles. researchgate.net The reactivity of the o-alkynylbenzamide scaffold can be precisely controlled by the choice of catalyst, reaction partners, and conditions, enabling access to a wide array of both nitrogen- and oxygen-containing heterocyclic systems. nih.gov

Nitrogen Heterocycles: The versatility of this compound is showcased in the synthesis of various N-heterocycles. Gold(III)-mediated domino reactions with ammonium (B1175870) acetate (B1210297) can yield 1-aminoisoquinolines. molaid.com Furthermore, catalyst-free methods have been developed to produce isoquinoline-fused benzimidazoles by reacting 2-ethynylbenzaldehydes (a related precursor) with ortho-phenylenediamines. rsc.org Silver-catalyzed tandem reactions can produce 1,2-dihydroisoquinoline (B1215523) derivatives. researchgate.net The ability to switch between cyclization pathways, such as 5-exo-dig and 6-endo-dig, by selecting different metal catalysts (e.g., gold vs. silver), allows for the selective synthesis of either 3-methyleneisoindolin-1-ones or isoquinolinium salts from the same precursor type. researchgate.net Additionally, reactions can be tailored to produce phthalazines, further broadening the accessible chemical space. googleapis.comekb.egontosight.ai

Oxygen Heterocycles: The amide group of this compound can be modified or replaced to pivot towards the synthesis of O-heterocycles. For example, related N-alkoxy-o-alkynylbenzamides undergo copper(II) chloride-mediated 5-exo-dig cyclization to exclusively form 3-(chloromethylene)isobenzofuran-1-ones. acs.org This highlights how modifications to the amide nitrogen can redirect the cyclization pathway towards oxygen-containing rings. While direct conversion of this compound to O-heterocycles is less common, its structural analogues serve as excellent precursors for compounds like isocoumarins and other benzofuran (B130515) derivatives. acs.orgresearchgate.net

Table 1: Synthesis of Diverse Heterocycles from this compound and its Analogs

| Heterocycle Class | Catalyst/Reagent | Reaction Type | Reference |

|---|---|---|---|

| 1-Aminoisoquinolines | Gold(III) | Domino Reaction | molaid.com |

| Isoquinolinium Salts | AgOTf/Base | 6-endo Cyclization | researchgate.net |

| Isoquinoline-fused Benzimidazoles | None (from 2-ethynylbenzaldehyde) | Condensation/Cyclization | rsc.org |

| 3-(Chloromethylene)isobenzofuran-1-ones | CuCl₂/NCS (from N-alkoxy analog) | 5-exo-dig Cyclization/Halogenation | acs.org |

| Methyleneisoindolinones | Palladium | Oxidative Carbonylation | beilstein-journals.org |

Emerging Research Directions in Novel Catalysis and Method Development for this compound

Research into the reactivity of this compound is increasingly focused on the development of novel catalytic systems that offer greater efficiency, selectivity, and sustainability. researchgate.netrsc.orgbasf.com These emerging methods are expanding the synthetic utility of this versatile building block.

Key areas of development include:

Gold Catalysis: Gold catalysts are particularly effective at activating the alkyne group of this compound for nucleophilic attack. mdpi.com Research is ongoing to develop new gold(I) and gold(III) complexes that can control the regioselectivity of cyclizations, switching between different heterocyclic scaffolds. researchgate.netnii.ac.jp Gold-catalyzed reactions are often characterized by mild conditions and high functional group tolerance. mdpi.comnii.ac.jp

Copper Catalysis: Copper catalysts are cost-effective and have shown utility in various transformations, including Ullmann-type couplings and cycloadditions. sigmaaldrich.comrsc.org For derivatives of this compound, copper(II) chloride has been used to mediate cyclization-halogenation reactions. acs.org Future work will likely explore copper-catalyzed multicomponent reactions to assemble complex products in a single step. beilstein-journals.org

Palladium Catalysis: Palladium catalysts are well-established for cross-coupling and carbonylation reactions. acs.orgnih.gov Sonogashira cyclocarbonylative reactions of this compound with iodoarenes, catalyzed by a palladium complex, can yield different products depending on the solvent, showcasing the catalyst's role in tunable synthesis. acs.orgnih.govresearchgate.net Research is aimed at developing more active palladium catalysts that can operate under lower pressures of carbon monoxide or use alternative CO sources. researchgate.net

Synergistic Catalysis: A frontier in method development is the use of synergistic catalysis, where two distinct catalysts work in concert to enable a transformation that is not possible with either catalyst alone. nih.gov For this compound and related structures, this could involve combining a transition metal catalyst to activate the alkyne with an organocatalyst to activate a reaction partner, opening new pathways for asymmetric synthesis. nih.gov

These new catalytic approaches are not only expanding the range of molecules that can be synthesized from this compound but are also aligning with the principles of green chemistry by improving atom economy and reducing the need for harsh reaction conditions. researchgate.net

Future Prospects for Integration with Automated Synthesis and Data-Driven Discovery

The future of chemical synthesis lies in the integration of advanced laboratory automation with data-driven discovery methods, and versatile building blocks like this compound are ideal candidates for these next-generation platforms. researchgate.netnih.gov

Automated Synthesis: The well-defined reactivity of this compound in various cyclization and multicomponent reactions makes it suitable for implementation in automated synthesis platforms. nih.gov These systems, which use robotic hardware to perform reactions, purifications, and analyses, can rapidly generate libraries of related compounds for high-throughput screening. The predictable nature of palladium-, copper-, and gold-catalyzed reactions allows for the creation of digital synthesis recipes that can be executed with minimal human intervention. This approach could accelerate the discovery of new drug candidates and functional materials derived from the this compound core.

Data-Driven Discovery and AI Retrosynthesis: The large datasets generated from both computational studies and automated experiments can be used to train machine learning (ML) models. chemcopilot.comethz.chchemrxiv.org These models can predict reaction outcomes, suggest optimal conditions, and even propose novel synthetic routes that a human chemist might overlook. AI retrosynthesis tools can deconstruct a complex target molecule and identify this compound as a key starting material, streamlining the synthesis planning process. chemcopilot.com By combining a database of known this compound reactions with predictive algorithms, researchers can more efficiently explore chemical space and identify the most promising synthetic pathways to target molecules. ethz.chchemrxiv.org

The convergence of versatile building blocks, novel catalysis, and autonomous platforms represents a paradigm shift in chemical research. researchgate.net As these technologies mature, this compound is poised to play a significant role in the accelerated, data-driven discovery and synthesis of the complex molecules of the future.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Ethynylbenzamide, and how can researchers optimize reaction conditions for reproducibility?

- Methodological Answer : The synthesis typically involves Sonogashira coupling or palladium-catalyzed cross-coupling reactions between benzamide derivatives and terminal alkynes. To ensure reproducibility, document reaction parameters (temperature, solvent, catalyst loading) and characterize intermediates via -NMR and LC-MS. For optimization, use Design of Experiments (DoE) to test variables like reaction time and stoichiometry. Always include control experiments (e.g., catalyst-free conditions) .

- Key Data : For new compounds, provide -NMR, -NMR, and HRMS data in the main manuscript; additional spectra (e.g., IR, HPLC traces) should be in supplementary materials .

Q. How should researchers validate the identity and purity of this compound in novel synthetic pathways?

- Methodological Answer : Combine spectroscopic characterization (NMR, MS) with chromatographic methods (HPLC, GC) to confirm structure and purity (>95%). For crystalline derivatives, single-crystal X-ray diffraction is definitive. Compare melting points and spectroscopic data with literature values for known analogs. Document purification steps (e.g., recrystallization solvents, column chromatography gradients) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。